Methyl 2-(3-Bromopropoxy)acetate
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Overview
Description
Methyl 2-(3-Bromopropoxy)acetate is an organic compound with the molecular formula C6H11BrO3. It is a colorless to yellow liquid and is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both ester and bromide functional groups, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-Bromopropoxy)acetate can be synthesized through the reaction of methyl glycolate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:
Methyl glycolate+1,3-dibromopropaneK2CO3,DMFMethyl 2-(3-Bromopropoxy)acetate
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include azides, thiols, and ethers.
Ester Hydrolysis: The major products are 3-bromopropanol and acetic acid.
Scientific Research Applications
Methyl 2-(3-Bromopropoxy)acetate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It is involved in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-Bromopropoxy)acetate primarily involves its reactivity as an electrophile due to the presence of the bromide group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The ester group can also undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are crucial in various synthetic pathways and biological processes .
Comparison with Similar Compounds
Methyl 2-(3-Chloropropoxy)acetate: Similar in structure but contains a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.
Ethyl 2-(3-Bromopropoxy)acetate: Similar but with an ethyl ester group instead of a methyl ester group. This alters its physical properties and reactivity.
Uniqueness: Methyl 2-(3-Bromopropoxy)acetate is unique due to the combination of its ester and bromide functional groups, which provide a versatile platform for various chemical transformations. Its specific reactivity profile makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(3-bromopropoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLSERPFRLUGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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